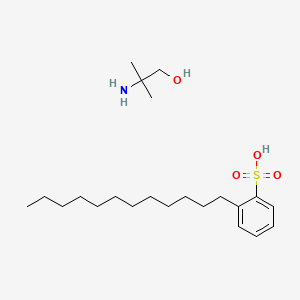![molecular formula C20H16N2O B14677161 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one CAS No. 32499-79-9](/img/structure/B14677161.png)
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains 39 atoms, including 16 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . Its structure is notable for the presence of two phenyl groups and a diazabicyclo framework, making it an interesting subject for chemical research.
準備方法
The synthesis of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be achieved through a series of steps involving nucleophilic amine addition, Boc-protection, photochemical demetallation, and intramolecular Heck reactions . The process begins with the addition of a nucleophilic amine to a precursor molecule, followed by Boc-protection to stabilize the intermediate. Photochemical demetallation is then performed to remove any metal complexes, and the final step involves an intramolecular Heck reaction to form the bicyclic structure.
化学反応の分析
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl groups or the diazabicyclo framework .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in the development of new pharmaceuticals due to its unique structure and reactivity. In medicine, it is being investigated for its potential as an anticancer agent, given its ability to inhibit certain molecular targets. Industrially, it can be used in the synthesis of complex organic molecules and materials .
作用機序
The mechanism of action of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of β-tubulin, a protein involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be compared to other similar compounds, such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one and bicyclo[4.3.1]deca-2,4-diene . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The presence of phenyl groups in this compound makes it unique and contributes to its distinct chemical properties and reactivity.
特性
CAS番号 |
32499-79-9 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC名 |
7,9-diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one |
InChI |
InChI=1S/C20H16N2O/c23-20-17-13-7-8-14-18(20)22(16-11-5-2-6-12-16)21-19(17)15-9-3-1-4-10-15/h1-14,17-18H |
InChIキー |
VCJPEKJUVAEJAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3C=CC=CC2C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



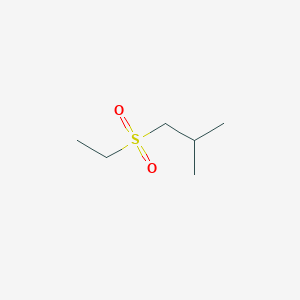
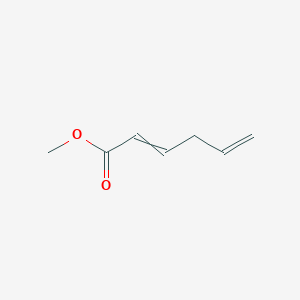

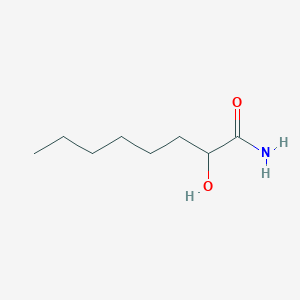
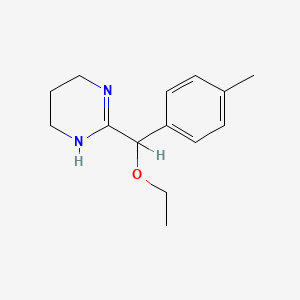
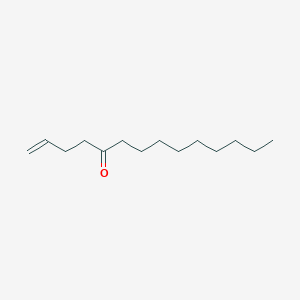


![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)

